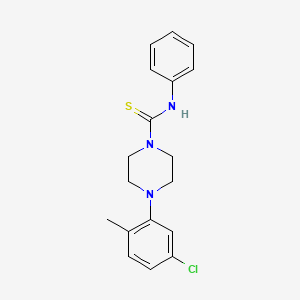

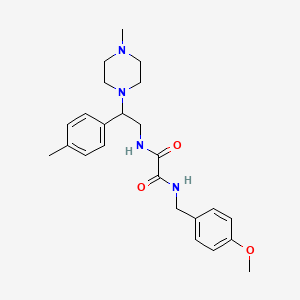

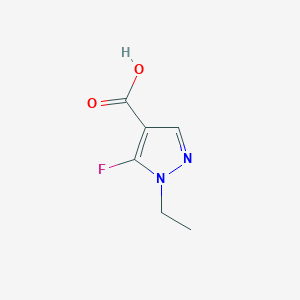

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide" is a structurally complex molecule that may be related to the class of benzamide neuroleptics, which are often explored for their potential interactions with various receptors in the brain. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological systems, such as dopamine receptors, and their potential applications in medical imaging and cancer treatment.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and interaction with target receptors. The crystal structure of one such compound was determined, revealing that it belongs to the tetragonal system with specific geometric parameters . Density functional theory (DFT) calculations were used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, providing a deeper understanding of the molecular structure and its electronic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are diverse and include nucleophilic substitution reactions, as seen in the radiosynthesis of fluorine-18 labeled PET radiotracers . These reactions are carefully designed to introduce radioisotopes into the benzamide structure, enabling their use in medical imaging to study receptor distribution in the brain.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are tailored to optimize their interaction with biological targets and their overall pharmacokinetic profile. For example, compounds with log P values in the range of 2.37-2.55 were found to have favorable characteristics for brain penetration and low nonspecific binding . The specific activities of radiolabeled compounds, which can reach up to 1700 Ci/mmol, are indicative of their high radiochemical purity and potential efficacy as PET tracers .

Applications De Recherche Scientifique

Radiolabeled Compounds for Neuroimaging

One of the primary applications of this compound has been in the development of radiolabeled antagonists for studying 5-HT(1A) receptors using Positron Emission Tomography (PET). For example, [(18)F]p-MPPF, a radiolabeled compound, has been extensively studied for its application in neuroimaging to understand the serotonergic neurotransmission within the brain. These studies encompass the synthesis of the compound, radiochemistry, and its application in both animal models and humans, demonstrating its utility in assessing the serotonin system non-invasively (Plenevaux et al., 2000).

Sigma Receptor Ligands for Cognitive Dysfunction

Another significant application is in the exploration of sigma receptor ligands for treating cognitive dysfunctions. For instance, the effects of various sigma receptor ligands, including NE-100, on cognitive impairment induced by phencyclidine were investigated. These studies have shown that targeting sigma receptors can ameliorate cognitive dysfunction in rat models, suggesting potential therapeutic applications for disorders characterized by cognitive deficits (Ogawa et al., 1994).

Novel If Channel Inhibitors for Cardiac Conditions

Further, the compound has been studied for its role as a novel inhibitor of the If current channel in the heart, with potential implications for treating conditions like stable angina and atrial fibrillation. The identification and characterization of metabolites of this compound in human subjects, along with investigations into the drug's renal and hepatic excretion mechanisms, highlight its pharmacokinetic properties and therapeutic potential (Umehara et al., 2009).

Scintigraphy for Breast Cancer Detection

Moreover, the compound has been utilized in the development of diagnostic tools for cancer, such as the use of sigma receptor scintigraphy with specific derivatives for visualizing primary breast tumors. The preferential binding of these compounds to sigma receptors overexpressed on cancer cells underlines a novel approach for non-invasively assessing tumor proliferation, offering insights into the diagnosis and monitoring of breast cancer (Caveliers et al., 2002).

Neuroleptic Agents for Schizophrenia

Additionally, studies on the chemistry, behavioral pharmacology, and interaction with dopamine receptors of certain derivatives highlight their potential as neuroleptic agents. Such research has identified compounds with significant potency and selectivity for dopamine D2 receptors, suggesting their utility in treating disorders such as schizophrenia (de Paulis et al., 1986).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O5/c1-23-13-3-2-11(10-12(13)17)16(22)18-6-8-24-9-7-19-14(20)4-5-15(19)21/h2-3,10H,4-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLURGZABLYPVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)